molecular formula C2H6N2OS B8649084 Formaldehyde;thiourea CAS No. 25104-08-9

Formaldehyde;thiourea

Cat. No.: B8649084
CAS No.: 25104-08-9
M. Wt: 106.15 g/mol
InChI Key: ZNNYSTVISUQHIF-UHFFFAOYSA-N
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Description

Formaldehyde (CH₂O) is the simplest aldehyde, characterized by high reactivity and a pungent odor. It is industrially produced via methanol oxidation and widely used in resins, disinfectants, and preservatives . Its aqueous solution (formalin) is a critical fixative in histology due to its crosslinking properties .

Thiourea (SC(NH₂)₂), an organosulfur analog of urea, replaces oxygen with sulfur in the carbonyl group. This substitution enhances its metal-chelating capacity and redox activity, making it valuable in catalysis, electroplating, and polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formaldehyde;thiourea is synthesized through the condensation reaction of thiourea and formaldehyde in an acidic medium . The reaction typically involves the following steps:

    Mixing: Thiourea and formaldehyde are mixed in a specific molar ratio.

    Acidification: An acidic catalyst, such as hydrochloric acid, is added to the mixture to initiate the condensation reaction.

    Heating: The mixture is heated to a specific temperature to facilitate the reaction.

    Polymerization: The reaction mixture is allowed to polymerize, forming the thiourea formaldehyde resin.

Industrial Production Methods

In industrial settings, the production of thiourea formaldehyde resins involves large-scale reactors where the reactants are continuously fed and the reaction conditions are carefully controlled to ensure consistent product quality . The process may also include additional steps such as purification and drying to obtain the final resin product.

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;thiourea undergoes various chemical reactions, including:

    Condensation: The primary reaction for the formation of the resin.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Substitution: The resin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Environmental Applications

1.1 Heavy Metal Stabilization

One of the significant applications of water-soluble thiourea-formaldehyde (WTF) resins is in the stabilization and solidification of heavy metals in contaminated soils and municipal solid waste incineration (MSWI) fly ash. Research indicates that these resins can effectively immobilize heavy metals such as copper, achieving stabilization rates between 84.7% to 97.9% .

Case Study: Stabilization of MSWI Fly Ash

  • Resin Composition : The resin was synthesized with a formaldehyde/thiourea mole ratio of 2.5:1.
  • Synthesis Conditions : Hydroxymethylation at pH 7.0-8.0 and 60 °C for 30 minutes followed by condensation at pH 4.5-5.0 and 80 °C.
  • Results : The resin demonstrated significant effectiveness in immobilizing heavy metals, making it a promising material for environmental remediation .

Materials Engineering

2.1 Adsorption Applications

Thiourea-formaldehyde resins have been utilized for the adsorption of metal ions from aqueous solutions, particularly silver ions. The solid thiourea-formaldehyde microspheres exhibit high specific surface areas and enhanced adsorption capacities due to their unique morphology.

Molar Ratio (Thiourea:Formaldehyde) Specific Surface Area (m²/g) Maximum Adsorption Capacity (mmol/g)
1:0.57.4610.92
1:114.1812.45
1:216.1515.67
1:418.9818.17

The adsorption process follows the Langmuir model, indicating a strong interaction between the resin and silver ions .

Textile Industry

3.1 Flame Retardant Finishes

In the textile industry, thiourea-formaldehyde resins are employed to impart flame retardant properties to fabrics, particularly nylon. These compositions provide durable finishes that enhance fire resistance without compromising fabric flexibility.

Case Study: Treatment of Nylon Fabrics

  • Resin Composition : A urea-thiourea formaldehyde resin was applied to nylon netting.
  • Performance Metrics :
    • Flame Resistance : Effective flame retardancy achieved with at least 10% thiourea content.
    • Durability : Resins showed good storage stability and were free from dusting when applied correctly.
    • Application Method : The resin was used in textile treating baths, ensuring even distribution on the fabric surface .

Chemical Properties and Reactions

The reaction kinetics between thiourea and formaldehyde are notably rapid compared to other similar compounds like urea . This rapid reactivity is advantageous in various applications where quick curing or bonding is required.

Mechanism of Action

The mechanism of action of thiourea formaldehyde involves its ability to form strong covalent bonds with various substrates. This property makes it an effective adhesive and cross-linking agent. The molecular targets and pathways involved in its action include:

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Key Properties of Formaldehyde and Thiourea

Property Formaldehyde Thiourea
Molecular Formula CH₂O CH₄N₂S
State at 25°C Colorless gas White crystalline solid
Solubility in Water Highly soluble (40% w/v) 13.7 g/100 mL (25°C)
Reactivity High (alkanal) Moderate (thione dominant)
Key Applications Resins, preservatives Metal complexes, catalysts

Formaldehyde’s high reactivity stems from its electrophilic carbonyl carbon, enabling polymerization and nucleophilic additions . Thiourea’s sulfur atom facilitates stronger metal coordination compared to urea, forming stable complexes with Ag⁺, Cu²⁺, and other ions .

Comparison with Similar Aldehydes

Table 2: Formaldehyde vs. Other Aldehydes

Aldehyde Structure Reactivity Boiling Point (°C) Key Uses
Formaldehyde CH₂O (alkanal) High -19.5 Resins, disinfectants
Acetaldehyde CH₃CHO (alkanal) Moderate 20.2 Perfumes, plastics
Acrolein CH₂=CHCHO (alkenal) Very high 52.5 Chemical synthesis
  • Reactivity : Alkenals (e.g., acrolein) are more reactive than alkanals (e.g., formaldehyde) due to conjugated double bonds enhancing electrophilicity .
  • Applications : Formaldehyde’s polymerization ability makes it superior in resin production, whereas acrolein’s reactivity suits fine chemical synthesis .

Comparison with Urea and Other Thiocarbamides

Table 3: Thiourea vs. Urea

Property Thiourea Urea
Solubility (25°C) 13.7 g/100 mL 107.9 g/100 mL
Melting Point 182°C 133°C
Metal Chelation Strong (S donor) Weak (O donor)
Applications Catalysts, electroplating Fertilizers, resins

Thiourea’s sulfur atom enables superior chelation and redox activity, whereas urea’s oxygen favors hydrogen bonding in resins and fertilizers .

Urea-Formaldehyde (UF) vs. Thiourea-Formaldehyde (TF) Resins

  • UF Resins : Dominant in wood-based panels due to low cost. Higher formaldehyde-to-urea ratios increase free formaldehyde emissions, posing health risks .
  • TF Resins: Exhibit unique flower-like microstructures (15–20 µm diameter) with high surface area (~30–50 nm petals), enhancing Ag⁺ adsorption via chelation. Structural tuning via monomer ratios (e.g., 1:4 thiourea:formaldehyde) optimizes performance .

Key Differences:

  • Emission : UF resins emit formaldehyde post-curing; TF resins’ environmental impact is less studied but likely lower due to stable sulfur linkages .
  • Functionality : TF resins excel in heavy metal adsorption, while UF resins prioritize adhesive strength .

Properties

CAS No.

25104-08-9

Molecular Formula

C2H6N2OS

Molecular Weight

106.15 g/mol

IUPAC Name

formaldehyde;thiourea

InChI

InChI=1S/CH4N2S.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2

InChI Key

ZNNYSTVISUQHIF-UHFFFAOYSA-N

Canonical SMILES

C=O.C(=S)(N)N

Related CAS

25104-08-9

Origin of Product

United States

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